molecular formula C13H10FN3OS B12601720 N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-47-2

N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

Katalognummer: B12601720
CAS-Nummer: 917907-47-2
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: BYYONEIWMSWULN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of the 4-fluoro-2-methoxyphenyl group further enhances its chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its death. The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the 4-fluoro-2-methoxyphenyl group, which enhances its chemical stability and biological activity. This specific substitution pattern allows for more targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry.

Eigenschaften

CAS-Nummer

917907-47-2

Molekularformel

C13H10FN3OS

Molekulargewicht

275.30 g/mol

IUPAC-Name

N-(4-fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H10FN3OS/c1-18-11-6-8(14)2-3-10(11)17-12-9-4-5-19-13(9)16-7-15-12/h2-7H,1H3,(H,15,16,17)

InChI-Schlüssel

BYYONEIWMSWULN-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)F)NC2=C3C=CSC3=NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.